Dodec-7-en-2-yn-1-ol

Catalog No.
S14884332
CAS No.
109523-24-2
M.F
C12H20O
M. Wt
180.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodec-7-en-2-yn-1-ol

CAS Number

109523-24-2

Product Name

Dodec-7-en-2-yn-1-ol

IUPAC Name

dodec-7-en-2-yn-1-ol

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-9,12H2,1H3

InChI Key

DHYMCNWJJJPYAK-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCC#CCO

Base-Mediated Alkylation and Dehydrohalogenation

Classical synthesis routes often employ alkylation followed by elimination to install the alkene moiety. For example, sodium hydride facilitates the deprotonation of alcohol precursors, enabling nucleophilic displacement with mesylates or alkyl halides. In one protocol, (R)-4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane undergoes mesylation and subsequent alkylation with hept-6-yn-1-ol derivatives to construct the carbon skeleton. Elimination reactions, typically using strong bases like lithium diisopropylamide (LDA), then generate the trans-configured double bond via anti-periplanar dehydrohalogenation.

The stereochemical outcome of the alkene is critically influenced by reaction conditions. For instance, mercury acetate-mediated hydration of alkynes in tetrahydrofuran at 50°C preferentially yields cis-alkenes, as observed in the synthesis of related dodecenol derivatives. This method achieves moderate yields (43–56%) but requires careful control of temperature and stoichiometry to minimize side reactions.

Reaction StepReagents/ConditionsYield (%)
Mesylation of alcoholMethanesulfonyl chloride, DMF82
AlkylationNaH, DMF, 0°C to RT54
EliminationLDA, THF, −78°C43

Oxidative Elimination Pathways

Dess–Martin periodinane oxidation of propargyl alcohol derivatives provides an alternative route to α,β-unsaturated carbonyl intermediates. Subsequent Luche reduction or stereoselective hydride addition installs the hydroxyl group while preserving the alkynyl moiety. This approach avoids harsh basic conditions but necessitates precise stoichiometric control to prevent over-oxidation.

Base-Mediated Dehydrohalogenation Protocols

Base-mediated dehydrohalogenation protocols constitute fundamental methodologies for the synthesis and functionalization of enynol systems, including Dodec-7-en-2-yn-1-ol [5] [6] [7]. These processes involve the elimination of hydrogen halide molecules from halogenated precursors through nucleophilic base attack, resulting in the formation of carbon-carbon multiple bonds [8] [9] [10].

The mechanistic pathway for base-mediated dehydrohalogenation follows a bimolecular elimination mechanism, wherein the base abstracts a proton from the carbon adjacent to the halogen-bearing carbon [5] [6]. The reaction proceeds through a concerted mechanism where proton abstraction and halide departure occur simultaneously, leading to the formation of the desired alkyne functionality [7] [11]. For Dodec-7-en-2-yn-1-ol synthesis, this approach enables the construction of the terminal alkyne moiety through sequential elimination reactions [5] [6].

Sodium amide emerges as the most effective base system for these transformations, operating in liquid ammonia at temperatures ranging from negative thirty-three to twenty-five degrees Celsius [6] [12] [7]. The exceptional basicity of the amide anion, with a conjugate acid having a pKa value of thirty-eight, ensures complete deprotonation of even weakly acidic substrates [12]. Research findings demonstrate that sodium amide-mediated dehydrohalogenation achieves yields between eighty-five and ninety-five percent with high selectivity for the desired elimination pathway [6] [7].

Alternative base systems include potassium tert-butoxide in dimethyl sulfoxide, which operates at elevated temperatures of eighty to one hundred twenty degrees Celsius and provides moderate selectivity with yields ranging from seventy to eighty-five percent [10] [13]. Lithium diisopropylamide represents another viable option, functioning in tetrahydrofuran at low temperatures from negative seventy-eight to zero degrees Celsius, achieving yields of seventy-five to ninety percent [9] [10].

Base SystemSolventTemperature (°C)Reaction Time (h)Yield Range (%)Selectivity
Sodium AmideLiquid Ammonia-33 to 252-885-95High E2 selectivity
Potassium tert-ButoxideDimethyl Sulfoxide80-1204-1270-85Moderate selectivity
Sodium HydroxideAqueous/Alcoholic60-1006-2460-80Low selectivity
Lithium DiisopropylamideTetrahydrofuran-78 to 01-475-90High selectivity
Cesium CarbonateDimethylformamide100-1508-1665-85Moderate selectivity

The dehydrohalogenation of vicinal dihalides requires two equivalents of base to achieve complete conversion to the alkyne product [6] [7] [14]. In cases where terminal alkynes are the desired products, a third equivalent of base becomes necessary to deprotonate the acidic terminal hydrogen, forming the corresponding acetylide anion [6] [7] [11]. Subsequent aqueous workup protonates the acetylide to yield the final terminal alkyne product [7] [14].

Geminal dihalides represent alternative substrates for alkyne formation through double dehydrohalogenation [6] [7] [14]. These compounds, bearing two halogen atoms on the same carbon, undergo sequential elimination reactions to generate the alkyne functionality [6] [7]. The reaction typically proceeds with high regioselectivity when using sodium amide as the base system [12] [14].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide powerful methodologies for the functionalization of enynol systems, enabling the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance [15] [16] [17] [18]. These transformations have revolutionized synthetic organic chemistry by allowing the coupling of diverse electrophilic and nucleophilic partners through palladium-mediated catalytic cycles [19] [20].

The Sonogashira coupling reaction represents a pivotal methodology for alkyne functionalization, involving the palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides [17] [21] [22]. This transformation proceeds through a cooperative catalyst system employing both palladium and copper catalysts, with the copper component facilitating alkyne activation [21]. Research demonstrates that palladium dichloride bis(benzonitrile) with copper iodide achieves exceptional performance, delivering yields of eighty-five to ninety-eight percent with turnover numbers ranging from one thousand to ten thousand [17] [21].

The mechanistic pathway involves initial oxidative addition of the organic halide to the palladium center, forming an organopalladium intermediate [21] [19]. Subsequent transmetalation with the copper acetylide species, generated in situ from terminal alkyne and copper catalyst, introduces the alkyne component [21]. Final reductive elimination releases the coupled product and regenerates the active palladium catalyst [21] [19].

Suzuki-Miyaura coupling reactions offer complementary approaches for enynol functionalization through the palladium-catalyzed coupling of organoboron reagents with organic halides [18] [19] [20]. These reactions proceed under basic conditions, typically employing potassium carbonate or sodium carbonate as the base [19] [20]. Tetrakis(triphenylphosphine)palladium emerges as an effective catalyst system, achieving yields of seventy-five to ninety-two percent with turnover numbers between one hundred and one thousand [19] [20].

Catalyst SystemCoupling TypeCoupling PartnerBaseTemperature (°C)Yield Range (%)TON Range
Pd(PPh₃)₄Suzuki-MiyauraBoronic acidsK₂CO₃80-10075-92100-1000
Pd(OAc)₂/PPh₃SonogashiraTerminal alkynesEt₃N60-8080-95500-5000
Pd₂(dba)₃/DPEPhosHeckAlkenesEt₃N100-12070-88200-2000
PdCl₂(PhCN)₂/CuISonogashiraTerminal alkynesEt₃N/CuI25-6085-981000-10000
Pd(PPh₃)₂Cl₂Suzuki-MiyauraBoronic estersNa₂CO₃80-10072-89150-1500

The Heck reaction provides additional opportunities for enynol functionalization through the palladium-catalyzed coupling of aryl halides with alkenes [23]. This transformation typically employs tris(dibenzylideneacetone)dipalladium with 1,2-bis(2,5-dialkylphospholano)benzene ligands, operating at temperatures between one hundred and one hundred twenty degrees Celsius [23]. Research findings indicate yields ranging from seventy to eighty-eight percent with turnover numbers between two hundred and two thousand [23].

Mechanistic investigations reveal that palladium-catalyzed cross-coupling reactions proceed through well-defined catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [19] [20]. The oxidative addition step typically represents the rate-determining step, particularly for less reactive electrophiles such as aryl chlorides [19]. Ligand design plays a crucial role in modulating catalyst activity and selectivity, with electron-rich phosphine ligands generally enhancing catalytic performance [24] [19].

Asymmetric Catalysis for Stereoselective Modifications

Asymmetric catalysis represents a cornerstone methodology for achieving stereoselective modifications of enynol systems, enabling the synthesis of enantiomerically enriched compounds with high levels of stereochemical control [4] [25] [26]. These transformations utilize chiral catalysts to differentiate between enantiotopic faces or groups, resulting in the preferential formation of one enantiomer over another [4] [25].

Rhodium-catalyzed asymmetric hydrogenation employing 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligands achieves exceptional enantioselectivities for α-dehydroamino acid substrates [27] [28] [26]. Research demonstrates that this catalyst system operates under mild conditions at temperatures between twenty-five and fifty degrees Celsius, delivering enantiomeric excesses ranging from ninety-two to ninety-nine percent [27] [26]. The substrate-to-catalyst ratios typically range from one hundred to one thousand, indicating high catalytic efficiency [26] [29].

The mechanism of rhodium-catalyzed asymmetric hydrogenation involves the formation of a chelated substrate-catalyst complex, wherein the chiral ligand creates a dissymmetric environment around the metal center [27] [28] [26]. Hydrogen activation occurs through oxidative addition to the rhodium center, followed by migratory insertion of the coordinated substrate [27] [26]. The stereochemical outcome is determined by the preferential coordination and subsequent hydrogenation of one enantiotopic face of the substrate [28] [26].

Ruthenium-based asymmetric hydrogenation systems employing 1,2-bis(2,5-dialkylphospholano)benzene ligands demonstrate exceptional performance for β-keto ester reduction [25] [30] [29]. These catalysts operate at moderate temperatures between forty and eighty degrees Celsius under hydrogen pressures ranging from five to fifty atmospheres [30] [29]. Enantiomeric excesses consistently exceed ninety percent, with substrate-to-catalyst ratios reaching five thousand [30] [29].

CatalystLigand TypeSubstrate Classee Range (%)Temperature (°C)Pressure (atm)S/C Ratio
Rh-BINAPBidentate Phosphineα-Dehydroamino acids92-9925-501-10100-1000
Ru-DuPhosBidentate Phosphineβ-Keto esters90-9840-805-50500-5000
Ir-JosiphosP,N-BidentateImines85-950-251-5200-2000
Co-BisoxazolineN,N-BidentateAlkyne-aldehyde coupling92-9925-40150-500
Cu-BOXN,N-BidentateAlkyne-nitrone coupling88-96-20 to 251100-1000

Iridium catalysts bearing 1-[2-(diphenylphosphino)ferrocenyl]ethyldialkylphosphine ligands provide effective solutions for imine reduction with enantiomeric excesses between eighty-five and ninety-five percent [25] [31] [29]. These systems operate under mild conditions at temperatures from zero to twenty-five degrees Celsius, demonstrating remarkable substrate tolerance and functional group compatibility [31] [29].

Cobalt-catalyzed asymmetric reductive coupling of alkynes and aldehydes represents an emerging methodology for stereoselective carbon-carbon bond formation [32]. Research findings indicate that bisoxazoline ligands enable excellent regio- and enantioselectivity, with enantiomeric excesses ranging from ninety-two to ninety-nine percent [32]. The reaction proceeds under visible light photoredox conditions, combining the advantages of mild reaction conditions with high stereochemical control [32].

Copper-catalyzed enantioselective alkyne addition to nitrones utilizing axially chiral imidazole-based phosphine-nitrogen ligands demonstrates the expanding scope of asymmetric alkyne functionalization [33]. These transformations achieve enantiomeric excesses between eighty-eight and ninety-six percent while operating at low temperatures from negative twenty to twenty-five degrees Celsius [33]. The methodology provides access to chiral propargyl N-hydroxylamine products, which serve as valuable intermediates for further synthetic elaboration [33].

Micellar Catalysis in One-Pot Alkylation-Oxidation

Micellar catalysis has emerged as a transformative approach in green chemistry, offering unique advantages for the synthesis of complex enynol structures such as Dodec-7-en-2-yn-1-ol [1] [2] [3]. This methodology leverages the unique properties of amphiphilic surfactants to create nanoscale reaction environments that enhance both reaction rates and selectivity while eliminating the need for organic solvents.

Fundamentals of Micellar Catalysis for Enynol Formation

The micellar catalysis approach for enynol synthesis operates through the formation of organized molecular assemblies in aqueous media [1]. These surfactant-based microreactors provide hydrophobic cores that can solubilize otherwise water-insoluble organic substrates, facilitating reactions at the interface between hydrophilic and lipophilic phases [4]. The critical micelle concentration represents a key parameter in optimizing reaction conditions, as it determines the formation and stability of these catalytic microenvironments [2].

Surfactants play multiple roles in enynol synthesis beyond simple solubilization. The amphiphilic molecules can act as phase transfer agents, organizing agents for substrate molecules, and in some cases, as catalysts themselves [5]. The high local concentration of reactants within the micellar core leads to enhanced reaction rates compared to traditional homogeneous conditions [1]. This concentration effect is particularly beneficial for alkylation-oxidation sequences required in enynol synthesis.

Mechanistic Considerations in Micellar Enynol Synthesis

The mechanistic pathway for micellar-catalyzed enynol formation involves several distinct steps that occur within different regions of the micellar assembly [4]. Initially, the alkyne and alcohol precursors partition into the hydrophobic micellar core, where they achieve concentrations significantly higher than their bulk solubility in water would suggest [1]. This concentration effect facilitates the initial alkylation step through enhanced molecular collisions and reduced activation energy barriers.

The oxidation step in the one-pot sequence benefits from the unique chemical environment provided by the micelle-water interface [2]. Metal catalysts, when employed, can be stabilized at this interface through coordination with surfactant head groups, preventing aggregation and deactivation while maintaining high catalytic activity [4]. The presence of water at the interface provides necessary oxygen atoms for oxidation reactions while the hydrophobic core protects sensitive intermediates from unwanted side reactions.

Surfactant selection critically influences both the reaction mechanism and product distribution [5]. Cationic surfactants such as cetyltrimethylammonium bromide provide electrostatic environments that can stabilize anionic intermediates and transition states [2]. Nonionic surfactants like Tween 40 offer neutral environments with excellent substrate compatibility and minimal interference with metal catalysts [5]. Mixed micellar systems, combining cationic and nonionic surfactants, can provide synergistic effects that enhance both reaction rates and selectivity [6].

Optimization Strategies for Micellar Enynol Synthesis

Temperature control represents a critical parameter in micellar enynol synthesis, as it affects both micelle stability and reaction kinetics [2]. Optimal temperatures typically range from 25 to 60 degrees Celsius, balancing micelle integrity with sufficient thermal energy for bond formation and breaking [7]. Higher temperatures can lead to micelle destabilization and reduced catalytic efficiency, while lower temperatures may result in incomplete conversion.

The concentration of surfactant relative to substrate must be carefully optimized to achieve maximum catalytic efficiency [2]. Concentrations well above the critical micelle concentration ensure complete micelle formation, but excessive surfactant can lead to substrate dilution and reduced reaction rates [1]. The optimal surfactant concentration typically falls within 2 to 10 times the critical micelle concentration, depending on the specific system and substrates involved.

pH adjustment can significantly influence reaction outcomes in micellar systems [2]. Many enynol-forming reactions benefit from slightly basic conditions, which can be achieved through careful selection of surfactant head groups or addition of buffering agents [7]. The pH affects both substrate protonation states and catalyst activity, particularly for metal-catalyzed systems where ligand coordination is pH-dependent.

Substrate Scope and Limitations

Micellar catalysis demonstrates excellent compatibility with a wide range of enynol precursors, including various alkyne and alcohol derivatives [4]. Substrates with different chain lengths, from short-chain alcohols to long-chain fatty derivatives, can be successfully processed using appropriately selected surfactant systems [2]. The method shows particular strength in handling hydrophobic substrates that would be poorly soluble in conventional aqueous systems.

Functional group tolerance represents a significant advantage of micellar catalysis over traditional methods [3]. Sensitive groups such as esters, ethers, and halides remain intact under the mild conditions employed in micellar systems [5]. This tolerance extends to substrates containing multiple reactive sites, where the organized environment of the micelle can provide selectivity between competing reaction pathways.

However, certain limitations must be acknowledged in micellar enynol synthesis [3]. Highly polar substrates may not partition effectively into micellar cores, limiting their reactivity [1]. Additionally, products with extreme hydrophobicity may become trapped within micelles, complicating product isolation and purification [4]. Very large substrate molecules may not fit efficiently within standard micellar cores, requiring specialized surfactant designs.

Environmental and Economic Advantages

The environmental benefits of micellar catalysis for enynol synthesis are substantial and align closely with green chemistry principles [3]. Water serves as the primary reaction medium, eliminating the need for volatile organic solvents that contribute to air pollution and waste generation [8]. The absence of organic solvents also reduces fire and explosion hazards, improving workplace safety and reducing insurance and safety infrastructure costs.

Energy consumption in micellar systems is typically lower than in traditional organic solvent-based processes [2]. Reactions often proceed at ambient or moderately elevated temperatures, reducing heating requirements [7]. The high local concentrations achieved in micelles can accelerate reaction rates, reducing overall reaction times and associated energy costs [1].

Catalyst recovery and recycling are facilitated in micellar systems through several mechanisms [4]. Water-soluble catalysts remain in the aqueous phase and can be separated from organic products through simple phase separation [3]. Surfactants can often be recovered and reused through membrane separation or distillation techniques [8]. Metal catalysts bound to amphiphilic ligands can be retained in the aqueous phase while allowing product extraction into organic phases.

Product Isolation and Purification Strategies

Product isolation from micellar systems requires specialized techniques that take advantage of the phase behavior of surfactant solutions [4]. Temperature-induced phase separation can be employed with certain surfactants that exhibit cloud points, allowing product recovery through cooling or heating cycles [8]. This approach is particularly effective with nonionic surfactants that form separate phases above critical temperatures.

Extraction techniques using minimal amounts of organic solvents can selectively remove products while leaving surfactants and catalysts in the aqueous phase [3]. The choice of extraction solvent depends on product polarity and surfactant compatibility [5]. Supercritical carbon dioxide extraction offers an environmentally benign alternative for volatile or thermally stable products, avoiding organic solvent use entirely.

Membrane separation technologies provide another avenue for product recovery from micellar systems [8]. Nanofiltration membranes can selectively retain surfactants and catalysts while allowing product passage [4]. This approach enables continuous processing and facilitates catalyst recycling, contributing to overall process sustainability and economic viability.

Solvent-Free Reaction Systems for Sustainable Production

Solvent-free methodologies represent the pinnacle of green chemistry approaches for enynol synthesis, eliminating volatile organic compounds entirely while often providing superior reaction rates and selectivities [9] [10]. These systems operate through direct contact between reactants, facilitated by various activation methods including mechanical energy, thermal activation, and electromagnetic irradiation.

Mechanochemical Approaches to Enynol Formation

Ball milling has emerged as a particularly effective mechanochemical method for enynol synthesis, providing controlled mechanical energy that facilitates bond formation without the need for solvents [11] [12]. The mechanical force applied during milling creates localized high-pressure and high-temperature conditions that can overcome activation barriers for challenging transformations [11]. This approach is especially valuable for enynol synthesis where traditional thermal methods might lead to substrate decomposition or unwanted side reactions.

The mechanism of mechanochemical enynol formation involves the generation of highly reactive surface states through mechanical activation [13]. When solid reactants are subjected to repeated impact and friction, crystal lattice disruption creates defect sites with enhanced reactivity [11]. These activated sites can facilitate bond formation between alkyne and alcohol components at much lower bulk temperatures than would be required in solution-phase reactions.

Equipment selection for mechanochemical enynol synthesis requires careful consideration of milling parameters including frequency, amplitude, and ball-to-powder ratio [11]. Planetary ball mills typically provide optimal control over these parameters, allowing fine-tuning of mechanical energy input [12]. The choice of milling materials also influences reaction outcomes, with different ball compositions providing varying degrees of catalytic activity through metal transfer to the reaction mixture [13].

Reaction monitoring in mechanochemical systems presents unique challenges due to the heterogeneous nature of the process [11]. Real-time analysis techniques such as in-situ Raman spectroscopy can provide valuable insights into reaction progress and mechanism [12]. Temperature monitoring during milling is crucial, as excessive heating can lead to substrate decomposition or uncontrolled reactions.

Thermal Activation Methods

Neat thermal reactions for enynol synthesis operate through carefully controlled heating of substrate mixtures in the absence of solvents [10]. This approach relies on the melting or softening of one or more reactants to create a liquid-like environment that facilitates molecular contact and reaction [9]. The absence of solvent eliminates dilution effects and can lead to significantly higher reaction rates compared to solution-phase processes.

Temperature control in thermal solvent-free systems requires precise regulation to balance reaction rate with selectivity [10]. Optimal temperatures are typically determined through systematic screening, considering the melting points and thermal stability of all reaction components [9]. Gradient heating profiles can be employed to optimize reaction conditions, starting with lower temperatures for substrate mixing and increasing temperature for bond formation.

Substrate mixing in thermal systems can be enhanced through various techniques including mechanical stirring, ultrasonic agitation, or static mixing elements [10]. The goal is to achieve intimate contact between reactants while minimizing local hot spots that could lead to decomposition [9]. Continuous monitoring of reaction temperature and progress is essential for maintaining optimal conditions throughout the process.

Scale-up considerations for thermal solvent-free processes include heat transfer limitations and temperature uniformity across larger reaction masses [10]. Heat transfer becomes increasingly challenging as batch size increases, potentially leading to temperature gradients and non-uniform reaction progress [9]. Specialized reactor designs with enhanced heat transfer capabilities may be required for large-scale implementation.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation provides rapid and selective heating for solvent-free enynol synthesis, offering excellent control over reaction conditions [14]. The dielectric heating mechanism allows for rapid temperature ramping and uniform heating throughout the reaction mixture [9]. This approach is particularly effective for substrates with good microwave absorption properties, enabling selective activation of specific molecular bonds.

The mechanism of microwave activation involves the interaction of electromagnetic radiation with polar molecules and ions in the reaction mixture [10]. Rapid molecular rotation induced by alternating electromagnetic fields generates heat internally within the reaction mixture, leading to very rapid heating rates [14]. This internal heating can create unique reaction conditions not achievable through conventional thermal methods.

Power control and time optimization are critical parameters in microwave-assisted enynol synthesis [9]. Excessive power can lead to uncontrolled heating and substrate decomposition, while insufficient power may result in incomplete conversion [10]. Pulsed microwave irradiation can provide better temperature control and prevent overheating while maintaining high reaction rates.

Safety considerations in microwave-assisted synthesis include proper containment of reaction mixtures and careful monitoring of pressure buildup [14]. Sealed reaction vessels must be designed to withstand both microwave irradiation and potential pressure increases from gas evolution [9]. Temperature and pressure monitoring systems are essential for safe operation and optimal reaction control.

Catalytic Solvent-Free Systems

Solid acid catalysts play a crucial role in many solvent-free enynol synthesis reactions, providing the necessary acidity for bond formation while remaining easily separable from products [14]. These catalysts operate through surface-mediated mechanisms where substrates adsorb onto active sites and undergo transformation before desorbing as products [10]. The absence of solvent allows for higher substrate concentrations at active sites, often leading to enhanced catalytic activity.

Catalyst selection for solvent-free enynol synthesis depends on factors including acidity strength, surface area, and thermal stability [9]. Zeolites, heteropolyacids, and supported metal oxides represent common catalyst classes for these transformations [14]. The choice of catalyst significantly influences both reaction rate and product selectivity, with stronger acids generally providing higher activity but potentially reduced selectivity.

Catalyst recovery and regeneration are simplified in solvent-free systems due to the absence of solvent-catalyst interactions [10]. Physical separation techniques such as filtration or magnetic separation can efficiently recover solid catalysts [9]. Thermal regeneration through controlled oxidation can restore catalyst activity by removing carbonaceous deposits, enabling multiple reuse cycles.

Catalyst deactivation mechanisms in solvent-free systems often differ from those in solution-phase reactions [14]. The absence of solvent can lead to more rapid pore blocking and active site poisoning due to concentrated substrate and product interactions [10]. Understanding these deactivation pathways is crucial for developing regeneration strategies and optimizing catalyst lifetime.

Process Intensification Strategies

Continuous processing in solvent-free systems offers significant advantages for large-scale enynol production, including improved heat and mass transfer, consistent product quality, and reduced processing times [9]. Twin-screw extruders provide excellent mixing and heat transfer for continuous solvent-free reactions, allowing for precise control of residence time and temperature profile [11].

Heat integration strategies can significantly improve the energy efficiency of solvent-free processes [10]. Heat recovery from exothermic reaction steps can be used to preheat incoming reactants or drive endothermic downstream processes [9]. This integration reduces overall energy consumption and improves process economics while maintaining environmental benefits.

Process monitoring and control in continuous solvent-free systems require robust analytical techniques capable of real-time analysis [14]. Near-infrared spectroscopy and Raman spectroscopy provide non-invasive monitoring capabilities suitable for industrial implementation [10]. Advanced process control systems can use this real-time data to optimize reaction conditions and maintain consistent product quality.

Comparative Analysis with Traditional Methods

Environmental impact assessment of solvent-free enynol synthesis reveals substantial advantages over traditional solvent-based approaches [9]. Elimination of organic solvents reduces volatile organic compound emissions, waste generation, and energy requirements for solvent recovery [10]. Life cycle analysis consistently shows lower environmental impact scores for solvent-free processes across multiple impact categories including global warming potential, ozone depletion, and human toxicity.

Economic analysis of solvent-free processes must consider both capital and operating cost differences compared to traditional methods [14]. While equipment costs may be higher for specialized solvent-free reactors, operating costs are typically lower due to eliminated solvent costs, reduced waste treatment requirements, and simplified downstream processing [9]. The economic benefits become more pronounced at larger scales where solvent costs represent a significant portion of overall process economics.

Product quality considerations in solvent-free synthesis often favor these approaches due to reduced impurity levels and simplified purification requirements [10]. The absence of solvent eliminates solvent-related impurities and reduces the need for extensive purification steps [9]. This can lead to higher overall yields and reduced processing complexity, contributing to both economic and environmental benefits.

Recyclable Catalyst Design for Continuous Processes

The development of recyclable catalysts for continuous enynol synthesis represents a critical advancement in sustainable chemical processing, addressing both economic and environmental concerns associated with catalyst consumption [15] [16] [17]. These systems enable extended catalyst lifetimes while maintaining high activity and selectivity, contributing significantly to overall process sustainability.

Heterogeneous Catalyst Design Principles

Immobilization strategies for enynol synthesis catalysts must balance accessibility, stability, and recyclability [18] [19]. Covalent attachment to solid supports provides excellent stability but may reduce catalyst activity due to restricted conformational flexibility [20]. Non-covalent immobilization through electrostatic interactions or physisorption offers easier catalyst recovery but may suffer from leaching under reaction conditions [21].

Support material selection significantly influences catalyst performance and recyclability [20]. Mesoporous carbon supports offer high surface areas and chemical inertness, making them ideal for sensitive metal catalysts [18]. Silica supports provide excellent thermal stability and easy functionalization but may suffer from hydrolysis under certain reaction conditions [19]. Polymer supports offer tunable properties and easy processing but may have limited thermal stability.

Pore structure optimization ensures adequate mass transfer while maximizing catalyst accessibility [20]. Hierarchical pore structures combining mesopores for catalyst accessibility with macropores for improved mass transfer provide optimal performance [18]. Pore size distribution must be carefully controlled to accommodate substrate molecules while preventing catalyst leaching through size exclusion effects.

Metal loading optimization balances catalyst activity with economic considerations and potential metal leaching [19]. Higher metal loadings generally provide increased activity but may lead to metal nanoparticle formation and reduced stability [18]. Optimal loadings typically range from 1 to 5 weight percent, depending on the specific metal and support combination [20].

Continuous Reactor Design for Catalyst Recycling

Fixed-bed reactor configurations provide the simplest approach to continuous catalyst recycling, with catalyst retained in the reactor while products are continuously removed [22]. These systems offer excellent catalyst retention and straightforward operation but may suffer from pressure drop and channeling issues [23]. Proper bed packing and distribution systems are essential for optimal performance and catalyst lifetime.

Fluidized-bed reactors enable excellent heat and mass transfer while maintaining catalyst in a suspended state [24]. This configuration allows for easy catalyst addition and removal while maintaining continuous operation [22]. However, catalyst attrition and elutriation can be significant challenges, requiring robust catalyst particles and efficient separation systems.

Moving-bed reactors combine advantages of fixed and fluidized beds, allowing for continuous catalyst circulation and regeneration [22]. These systems enable independent optimization of reaction and regeneration conditions while maintaining continuous operation [24]. The complexity of moving-bed systems requires sophisticated control systems and mechanical components but offers superior flexibility and performance.

Membrane reactors provide another approach to continuous catalyst recycling, using selective membranes to retain catalysts while allowing product passage [17]. This configuration enables the use of soluble catalysts in continuous processes while facilitating product separation [16]. Membrane fouling and stability represent significant challenges that must be addressed through proper membrane selection and operating conditions.

Catalyst Regeneration Strategies

Thermal regeneration involves controlled heating to remove adsorbed impurities and restore catalyst activity [22]. This approach is effective for carbonaceous deposits and can be implemented in-situ or ex-situ depending on reactor design [23]. Careful control of temperature and atmosphere is essential to prevent catalyst damage while achieving effective regeneration.

Solvent washing can remove polar impurities and restore catalyst accessibility without thermal stress [16]. The choice of regeneration solvent depends on the nature of catalyst deactivation and must be compatible with catalyst stability [17]. Supercritical fluids offer advantages as regeneration media due to their tunable properties and easy removal [23].

Chemical regeneration involves treatment with specific reagents to restore catalyst activity [15]. Reduction treatments can restore metallic sites that have become oxidized during reaction [16]. Acid or base treatments can remove accumulated impurities and restore surface properties. The choice of regeneration chemistry must be carefully matched to the deactivation mechanism.

Electrochemical regeneration provides precise control over catalyst oxidation state and can be implemented continuously during reaction [17]. This approach is particularly valuable for redox-active catalysts where electronic properties influence activity [16]. Integration of electrochemical regeneration with reactor design enables real-time catalyst activation and extended lifetimes.

Process Integration and Optimization

Heat integration between reaction and regeneration steps can significantly improve overall process efficiency [15]. Exothermic regeneration reactions can provide heat for endothermic synthesis steps, reducing external energy requirements [22]. Heat exchanger networks must be carefully designed to optimize energy recovery while maintaining process flexibility.

Mass integration strategies minimize waste generation and improve atom economy [16]. Recycling of unreacted substrates and recovery of valuable by-products contribute to overall process sustainability [17]. Integration of separation and purification steps with catalyst recycling reduces processing complexity and improves economics.

Process control systems for continuous catalyst recycling must monitor multiple parameters including catalyst activity, selectivity, and regeneration effectiveness [22]. Advanced control algorithms can optimize regeneration timing and conditions to maximize catalyst lifetime while maintaining product quality [23]. Real-time monitoring of catalyst deactivation enables predictive maintenance and optimized operation.

Economic and Environmental Analysis

Cost analysis of recyclable catalyst systems must consider catalyst preparation costs, regeneration expenses, and productivity improvements [25]. While initial catalyst costs may be higher for supported systems, extended lifetimes and improved performance often provide favorable economics [16]. The break-even point typically occurs within 5 to 20 regeneration cycles, depending on catalyst cost and performance benefits.

Environmental impact assessment reveals significant benefits of recyclable catalyst systems including reduced metal consumption, decreased waste generation, and improved energy efficiency [15]. Life cycle analysis consistently shows lower environmental impact scores for recyclable systems compared to single-use catalysts [17]. These benefits become more pronounced as regeneration efficiency improves and catalyst lifetimes extend.

Scalability considerations for recyclable catalyst systems include equipment complexity, control system requirements, and maintenance procedures [22]. Larger scales generally favor more sophisticated catalyst recycling systems due to improved economics and environmental benefits [23]. Demonstration of successful scale-up requires careful attention to heat and mass transfer limitations and mechanical design considerations.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

180.151415257 g/mol

Monoisotopic Mass

180.151415257 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

Explore Compound Types